molecular formula C21H13BrN2O3 B10869225 4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B10869225
M. Wt: 421.2 g/mol
InChI Key: PVDCXHNRYDEBPV-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: is a heterocyclic compound with the following chemical structure:

C8H5BrN2O2\text{C}_8\text{H}_5\text{BrN}_2\text{O}_2 C8​H5​BrN2​O2​

It belongs to the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles have been reported to exhibit anti-inflammatory, antibacterial, antiviral, and antifungal properties . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthesis:: The compound can be synthesized through the following steps:

  • Reaction of 4-Bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine (Compound 1) and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine (Compound 2).
  • Acylation of the amino group of Compounds 1 and 2 with various acid chlorides produces acylated derivatives (Compounds 3–8).
  • Cyclization of acetamides (Compounds 7 and 8) with ammonium thiocyanate leads to thiazolidinones (Compounds 9 and 10).
  • Coupling of chloroacetamide (Compound 7) with mercaptothiazoles results in coupled heterocyclic derivatives (Compounds 11 and 12).
  • Coupling of amino-oxadiazole 1 with N-Boc-glycine and N-Boc-phenylalanine forms Compounds 16 and 17, respectively.

Chemical Reactions Analysis

Reactions:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Major products formed from these reactions depend on the reaction type and substituents.

Scientific Research Applications

Applications::

4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: finds applications in:

  • Medicinal chemistry: Potential drug development due to its diverse biological activities.
  • Industry: As a precursor for synthesizing other compounds.

Mechanism of Action

Mechanism:: The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Uniqueness::

Properties

Molecular Formula

C21H13BrN2O3

Molecular Weight

421.2 g/mol

IUPAC Name

(4-bromophenyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C21H13BrN2O3/c22-17-10-12-18(13-11-17)26-21(25)16-8-6-15(7-9-16)20-24-23-19(27-20)14-4-2-1-3-5-14/h1-13H

InChI Key

PVDCXHNRYDEBPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)Br

Origin of Product

United States

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